(6E)-N-benzyl-6-(hydroxyimino)-N,N-dimethyl-5-oxohexan-1-aminium
Description
BENZYL[(6E)-6-(HYDROXYIMINO)-5-OXOHEXYL]DIMETHYLAZANIUM is a chemical compound with the molecular formula C15H23N2O2 It is known for its unique structure, which includes a benzyl group, a hydroxyimino group, and a dimethylazanium moiety
Properties
Molecular Formula |
C15H23N2O2+ |
|---|---|
Molecular Weight |
263.35 g/mol |
IUPAC Name |
benzyl-[(6E)-6-hydroxyimino-5-oxohexyl]-dimethylazanium |
InChI |
InChI=1S/C15H22N2O2/c1-17(2,13-14-8-4-3-5-9-14)11-7-6-10-15(18)12-16-19/h3-5,8-9,12H,6-7,10-11,13H2,1-2H3/p+1 |
InChI Key |
SEIGRBOKOHIJON-UHFFFAOYSA-O |
Isomeric SMILES |
C[N+](C)(CCCCC(=O)/C=N/O)CC1=CC=CC=C1 |
Canonical SMILES |
C[N+](C)(CCCCC(=O)C=NO)CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZYL[(6E)-6-(HYDROXYIMINO)-5-OXOHEXYL]DIMETHYLAZANIUM typically involves the reaction of benzylamine with an appropriate oxime derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the formation of the desired product . The reaction conditions, including temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
Industrial Production Methods
Industrial production of BENZYL[(6E)-6-(HYDROXYIMINO)-5-OXOHEXYL]DIMETHYLAZANIUM may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
BENZYL[(6E)-6-(HYDROXYIMINO)-5-OXOHEXYL]DIMETHYLAZANIUM undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The benzyl group can undergo substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions include various benzyl derivatives, oxo compounds, and amines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
BENZYL[(6E)-6-(HYDROXYIMINO)-5-OXOHEXYL]DIMETHYLAZANIUM has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and protein-ligand binding.
Medicine: Research has explored its potential as an antiviral agent, particularly against RNA viruses.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of BENZYL[(6E)-6-(HYDROXYIMINO)-5-OXOHEXYL]DIMETHYLAZANIUM involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the benzyl group can interact with hydrophobic pockets in proteins, affecting their conformation and function .
Comparison with Similar Compounds
Similar Compounds
- N-Benzyl-6-(hydroxyimino)-N-methyl-5-oxo-1-hexanaminium
- (6Z)-N-Benzyl-6-(hydroxyimino)-N,N-dimethyl-5-oxo-1-hexanaminium
Uniqueness
BENZYL[(6E)-6-(HYDROXYIMINO)-5-OXOHEXYL]DIMETHYLAZANIUM stands out due to its specific configuration and the presence of both hydroxyimino and dimethylazanium groups. This unique combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
